A Technical Guide to the Chemical Properties of 2,3,6-Trifluorocinnamic Acid
A Technical Guide to the Chemical Properties of 2,3,6-Trifluorocinnamic Acid
Executive Summary: This document provides an in-depth technical overview of 2,3,6-Trifluorocinnamic acid, a fluorinated aromatic carboxylic acid of significant interest to the scientific community. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable building block in medicinal chemistry, agrochemical synthesis, and materials science. This guide, intended for researchers and drug development professionals, details the compound's physicochemical properties, characteristic spectroscopic signatures, a representative synthesis protocol, and critical safety information, grounding all claims in authoritative references.
Introduction: The Strategic Role of Fluorine in Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a well-established class of organic compounds, naturally occurring in many plants and serving as precursors to a vast array of molecules, including flavonoids, stilbenes, and coumarins.[1][2] Their rigid, planar structure and conjugated system make them versatile scaffolds in chemical synthesis. The introduction of fluorine atoms onto the aromatic ring is a proven strategy in modern drug design to modulate a molecule's physicochemical and pharmacological properties.
Fluorination can profoundly influence:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the in vivo half-life of a drug candidate.[3]
-
Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring and enable favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.
2,3,6-Trifluorocinnamic acid is an exemplar of this strategy. The specific substitution pattern creates a unique electronic and steric profile, making it a compelling intermediate for synthesizing novel compounds with potentially enhanced efficacy and bioavailability. This guide serves as a foundational resource for scientists looking to harness its potential.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the bedrock of any experimental work. 2,3,6-Trifluorocinnamic acid is identified by a unique CAS Registry Number and is characterized by its molecular formula and weight.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | (2E)-3-(2,3,6-trifluorophenyl)prop-2-enoic acid | - |
| CAS Number | 230295-12-2 | [4] |
| Molecular Formula | C₉H₅F₃O₂ | [4][5] |
| Molecular Weight | 202.13 g/mol |[4][5] |
The physical properties of the compound are consistent with a crystalline organic acid. While specific solubility data is not widely published, its properties can be inferred from related structures.
Table 2: Physicochemical Properties
| Property | Value / Description | Source(s) |
|---|---|---|
| Appearance | White to off-white crystalline solid | [6] (by analogy) |
| Melting Point | Not available in cited literature. Expected to be in a similar range to other trifluorocinnamic acids (e.g., 175-178 °C for the 2,3,4-isomer).[6] | - |
| Solubility | Sparingly soluble in water; soluble in many organic solvents such as alcohols, ethers, and DMSO. | [1][6] (by analogy) |
| pKa | Estimated to be ~4.13, similar to related structures.[6] |[6] |
Spectroscopic Analysis for Structural Validation
Spectroscopic analysis is essential for confirming the identity and purity of 2,3,6-Trifluorocinnamic acid. The combination of IR, NMR, and Mass Spectrometry provides a complete picture of its molecular structure.
Infrared (IR) Spectroscopy
The IR spectrum reveals the compound's key functional groups. The spectrum is expected to be dominated by characteristic vibrations of the carboxylic acid, the alkene, and the fluorinated aromatic ring.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |
| ~3050 | C-H stretch | Aromatic & Vinylic |
| 1680-1710 (strong) | C=O stretch | Conjugated Carboxylic Acid |
| 1620-1640 | C=C stretch | Alkene |
| 1000-1400 (strong) | C-F stretch | Aryl Fluoride |
Note: These values are based on characteristic frequencies for functional groups found in similar molecules like cinnamic acid.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms.
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¹H NMR: The proton spectrum will show distinct signals for the carboxylic acid proton, the two vinylic protons, and the two aromatic protons. The carboxylic acid proton (COOH) is expected as a broad singlet far downfield (>10 ppm). The vinylic protons will appear as doublets with a large coupling constant (~16 Hz) characteristic of a trans configuration. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling.
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be downfield (~167 ppm). The aromatic carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
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¹⁹F NMR: This is a crucial technique for fluorinated compounds. The spectrum is expected to show three distinct signals for the non-equivalent fluorine atoms at the 2, 3, and 6 positions, with coupling observed between them.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. The electron ionization (EI) mass spectrum is expected to show a strong molecular ion (M⁺) peak at m/z = 202.13. Common fragmentation pathways would include the loss of -OH (m/z = 185) and -COOH (m/z = 157).
Synthesis and Reactivity
Representative Synthesis: Knoevenagel Condensation
A reliable method for synthesizing cinnamic acids is the Knoevenagel condensation. This involves the reaction of a benzaldehyde with malonic acid in the presence of a basic catalyst. The following protocol is a representative, field-proven method adapted for the synthesis of 2,3,6-Trifluorocinnamic acid.[8]
Experimental Protocol: Synthesis of 2,3,6-Trifluorocinnamic Acid
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,3,6-trifluorobenzaldehyde (1.0 eq), malonic acid (1.5 eq), and anhydrous pyridine (4 mL per gram of aldehyde).
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture. The piperidine acts as a catalyst to facilitate the condensation.
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Heating: Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This neutralizes the pyridine and precipitates the product.
-
Isolation: The resulting solid product is collected by vacuum filtration and washed with cold water to remove any remaining salts.
-
Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Causality in Experimental Design:
-
Malonic Acid: Using malonic acid as the active methylene component ensures the reaction proceeds through a stable intermediate that readily decarboxylates upon heating to form the desired acrylic acid product.
-
Pyridine and Piperidine: Pyridine serves as both the solvent and a base, while the small amount of piperidine acts as a more potent catalyst to deprotonate the malonic acid, initiating the condensation.
Chemical Reactivity
The reactivity of 2,3,6-Trifluorocinnamic acid is governed by its three primary functional regions:
-
Carboxylic Acid: Undergoes standard reactions such as esterification (with alcohols under acidic conditions) and amidation (via an activated intermediate like an acyl chloride).
-
Alkene: The double bond can be hydrogenated to yield the corresponding propanoic acid derivative or can undergo addition reactions.
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Aromatic Ring: The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution under certain conditions.
Applications in Research and Development
The unique properties conferred by the trifluoro-substitution pattern make this molecule a highly sought-after intermediate.
-
Medicinal Chemistry: It serves as a key building block for synthesizing novel therapeutic agents. The trifluorophenyl moiety can be incorporated into scaffolds designed to target a wide range of diseases, with the fluorine atoms enhancing metabolic stability and receptor binding affinity.[6]
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated moieties can lead to the development of more potent and stable pesticides and herbicides.[6]
-
Materials Science: Cinnamic acid derivatives are used in the development of polymers, photoresists, and liquid crystals. The fluorine atoms can be used to fine-tune the electronic and physical properties of these materials, such as thermal stability and refractive index.[6]
Safety and Handling
As a laboratory chemical, 2,3,6-Trifluorocinnamic acid requires careful handling. While a specific safety data sheet (SDS) for this exact isomer may be sparse, data from closely related fluorinated and trifluoromethylated cinnamic acids provide a strong basis for safe handling procedures.[9][10]
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General Hazards: Classified as an irritant. May cause skin, eye, and respiratory tract irritation.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]
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Disposal: Dispose of waste in accordance with all applicable regional, national, and local regulations.[10]
Conclusion
2,3,6-Trifluorocinnamic acid stands out as a specialized chemical intermediate with significant potential. Its value is derived directly from the strategic trifluorination of the phenyl ring, a feature that offers chemists a powerful tool to enhance the molecular properties of target compounds. This guide provides the foundational knowledge—from its basic physical properties and spectroscopic fingerprints to its synthesis and safe handling—required for researchers to confidently and effectively utilize this compound in their synthetic endeavors, paving the way for innovations in medicine, agriculture, and materials science.
References
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- 7. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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